molecular formula C5H3BrIN3S B13547489 2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1337919-16-0

2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B13547489
CAS No.: 1337919-16-0
M. Wt: 343.97 g/mol
InChI Key: MNCYTVRKMQWBRR-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole (CAS 1337919-16-0) is a trisubstituted heterocyclic compound with the molecular formula C5H3BrIN3S . It belongs to the imidazo[2,1-b][1,3,4]thiadiazole class of fused heterocycles, which are extensively explored in medicinal chemistry for their diverse biological profiles . This compound serves as a versatile and valuable synthetic intermediate or building block in organic synthesis and drug discovery projects. The presence of both bromine and iodine atoms on the heterocyclic scaffold makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of more complex substituents . Derivatives of the imidazo[2,1-b][1,3,4]thiadiazole core have demonstrated a wide spectrum of significant biological activities in scientific research, including anticancer , antimicrobial , antihyperlipidemic , and enzyme inhibitory properties . While this specific derivative's mechanism of action is not fully elucidated, related compounds have been shown to act as potent antiproliferative agents by inducing apoptosis through the extrinsic pathway . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1337919-16-0

Molecular Formula

C5H3BrIN3S

Molecular Weight

343.97 g/mol

IUPAC Name

2-bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C5H3BrIN3S/c1-2-3(7)10-5(8-2)11-4(6)9-10/h1H3

InChI Key

MNCYTVRKMQWBRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)SC(=N2)Br)I

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazo[2,1-b]thiadiazole Core

The core is commonly synthesized by cyclization of 5-substituted-1,3,4-thiadiazol-2-amine derivatives with chloroacetaldehyde under reflux in aqueous media. For example, 5-bromo-1,3,4-thiadiazol-2-amine reacts with chloroacetaldehyde (50% aqueous solution) at reflux temperature for 10–20 hours to yield 2-bromoimidazo[2,1-b]thiadiazole intermediates with yields ranging from 14% to 20% (Table 1).

Step Starting Material Reagent(s) Conditions Yield (%) Notes
1 5-Bromo-1,3,4-thiadiazol-2-amine Chloroacetaldehyde (aq) Reflux, 10-20 h 14-20 Reaction mixture neutralized with NaHCO3, extracted with DCM, purified by chromatography

Introduction of the Methyl Group at Position 6

The methyl substituent at position 6 is typically introduced via alkylation or by using methyl-substituted precursors during the initial thiadiazole synthesis. Specific details on methylation steps are less frequently reported but are implied in synthetic routes that start from 6-methyl-substituted thiadiazole amines or via methylation of the imidazo-thiadiazole core.

Halogenation: Bromination and Iodination

Selective halogenation is crucial for installing bromine at position 2 and iodine at position 5. Halogenation is often performed using N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) under mild conditions in dry solvents such as dimethylformamide (DMF) at room temperature, typically for 4–16 hours in the absence of light to prevent side reactions.

Halogenation Step Reagent Solvent Conditions Notes
Bromination N-Bromosuccinimide (NBS) Dry DMF RT, 4–16 h, dark Selective bromination at C-2 of the imidazo-thiadiazole ring. Reaction monitored by TLC, followed by extraction and purification
Iodination N-Iodosuccinimide (NIS) Dry DMF RT, 4–16 h, dark Selective iodination at C-5 position. Workup includes washing with sodium thiosulfate solution to remove excess iodine

Purification and Characterization

The crude products are purified by flash chromatography on silica gel using solvent gradients such as ethyl acetate:hexane or dichloromethane mixtures. Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR)
  • Mass spectrometry (MS)
  • Elemental analysis

Typical NMR data for related compounds show characteristic aromatic proton signals around δ 7.2–7.6 ppm, confirming the heterocyclic framework.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Reference
1 Cyclization 5-Bromo-1,3,4-thiadiazol-2-amine Chloroacetaldehyde, reflux in water 2-Bromoimidazo[2,1-b]thiadiazole 14–20
2 Methylation/Alkylation Imidazo-thiadiazole intermediate Methyl-substituted precursors or alkylation 6-Methyl substituted imidazo-thiadiazole Not specified
3 Bromination 6-Methyl imidazo-thiadiazole N-Bromosuccinimide, dry DMF, RT, dark 2-Bromo-6-methylimidazo-thiadiazole Not specified
4 Iodination 2-Bromo-6-methylimidazo-thiadiazole N-Iodosuccinimide, dry DMF, RT, dark 2-Bromo-5-iodo-6-methylimidazo-thiadiazole Not specified

Research Findings and Optimization Notes

  • The cyclization step requires prolonged reflux to ensure complete conversion, with yields generally modest (14–20%) due to side reactions and purification losses.
  • Halogenation reactions proceed efficiently at room temperature in DMF, with NBS and NIS providing regioselective substitution at C-2 and C-5 positions respectively.
  • The presence of the methyl group at position 6 can influence the electronic properties and reactivity of the heterocyclic core, necessitating careful control of reaction conditions during halogenation to avoid over-substitution or degradation.
  • Purification by flash chromatography is essential to isolate the pure compound, with typical solvents including ethyl acetate/hexane or dichloromethane mixtures.
  • Characterization data such as NMR and MS confirm the structure and substitution pattern, supporting the successful preparation of the target compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 demonstrates higher electrophilic reactivity compared to the iodine at position 5, attributed to steric accessibility and electronic effects. This allows selective substitution under controlled conditions:

Reagents/Conditions Products Applications
Amines (e.g., piperidine, aniline)2-Amino-5-iodo-6-methylimidazo[2,1-b] thiadiazole derivativesKinase inhibitor precursors
Alcohols (e.g., methanol, ethanol)2-Alkoxy-5-iodo-6-methylimidazo[2,1-b] thiadiazole derivativesAntimicrobial agents
Thiols (e.g., benzyl mercaptan)2-Sulfanyl-5-iodo-6-methylimidazo[2,1-b] thiadiazole compoundsAntioxidant research

Reactions typically occur in polar aprotic solvents (DMF, DMSO) at 80–120°C, with yields ranging from 60–85%.

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification:

Reaction Type Conditions Products Key Findings
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, aryl boronic acid, THF/water (80°C)5-Aryl-2-bromo-6-methylimidazo[2,1-b] thiadiazole derivativesEnhanced anticancer activity observed in derivatives with electron-withdrawing groups
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (110°C)5-Amino-2-bromo-6-methylimidazo[2,1-b] thiadiazole derivativesImproved solubility for pharmacokinetic optimization

Cyclization and Ring-Opening Reactions

The fused thiadiazole-imidazole system undergoes cyclization with bifunctional nucleophiles:

Reagents Conditions Products
1,2-DiaminoethaneReflux in ethanol, 12 hrsTricyclic imidazo[2,1-b]thiadiazolo[3,4-e]pyrazine derivatives
2-AminoethanolToluene, 100°C, 8 hrsOxazolo-fused heterocycles

These products show enhanced binding to DNA gyrase in antibacterial assays.

Oxidation and Reduction Reactions

Controlled oxidation modifies the thiadiazole sulfur atom:

Oxidizing Agent Conditions Products Properties
H₂O₂ (30%)Acetic acid, 50°C, 6 hrs2-Bromo-5-iodo-6-methylimidazo[2,1-b] thiadiazole sulfoneIncreased polarity for HPLC analysis
mCPBADCM, rt, 24 hrsSulfoxide intermediateStabilizes reactive intermediates for trapping

Comparative Reactivity of Halogens

The bromine and iodine atoms exhibit distinct reactivity profiles:

Position Electrophilicity Preferred Reactions Leaving Group Ability
C2 (Br)HighNucleophilic substitution, cross-couplingModerate (Br⁻)
C5 (I)ModerateOxidative insertion, radical reactionsExcellent (I⁻)

Experimental studies indicate that iodine’s larger atomic radius facilitates oxidative addition in palladium-catalyzed reactions, while bromine’s electronegativity enhances its role in SNAr mechanisms.

Scientific Research Applications

2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution : Bromine and iodine in the target compound provide distinct reactivity profiles. Bromine at position 2 (as in ) facilitates nucleophilic substitution, while iodine’s larger atomic radius may hinder such reactions but enhance hydrophobic interactions.
  • Synthetic Flexibility : The cyclopropyl and benzyl groups in analogs like compound 122 and IV are introduced via ketone condensations or cross-coupling reactions, whereas the target compound’s methyl group at position 6 is typically added via alkylation.

Physicochemical Properties

Property Target Compound 5-Bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole (122) 5-Cyanomethyl-6-methylimidazo[2,1-b]thiazole
Melting Point (°C) Not reported 257–327 (varies by substituent) 327
IR Stretching (cm⁻¹) N-H (~3140), C-Br (~600) C-Cl (750), C-N (1600) C≡N (2250)
Solubility Low (due to iodine) Moderate in DMSO High in polar aprotic solvents

Key Observations :

  • Melting Points : The rigid thiadiazole core contributes to high melting points (>250°C) across analogs. The target compound’s iodine substituent likely reduces crystallinity compared to brominated derivatives.
  • Spectroscopic Features: The C≡N stretch in 5-cyanomethyl derivatives (2250 cm⁻¹) and C-Cl stretches (750 cm⁻¹) in chlorophenyl analogs provide distinct IR signatures compared to the target compound’s C-Br and N-H stretches.

Key Observations :

  • Anticancer Activity : The target compound’s iodine substituent may enhance DNA-binding affinity compared to brominated analogs like compound 122, though direct activity data are lacking.
  • Antitubercular Specificity : Carbaldehyde derivatives (e.g., 6c) show high antitubercular activity, suggesting that electron-withdrawing groups at position 5 favor mycobacterial targeting.

Biological Activity

2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole is a compound belonging to the imidazo[2,1-b][1,3,4]thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H3BrIN3SC_5H_3BrIN_3S. Its structure is characterized by a fused imidazole-thiadiazole ring system with various substituents that influence its biological activity.

Structural Information

PropertyValue
Molecular FormulaC₅H₃BrIN₃S
SMILESCC1=C(N2C(=N1)SC(=N2)Br)I
InChIInChI=1S/C5H3BrIN3S/c1-2...
Predicted Collision Cross Section (CCS)145.2 Ų (for [M+H]+)

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b][1,3,4]thiadiazole exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated potent activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes and interference with metabolic pathways .

Case Study: Antitubercular Activity
A synthesis and evaluation study reported that certain derivatives showed promising antitubercular activity against Mycobacterium tuberculosis, with some compounds achieving a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL . The presence of specific substituents on the imidazo-thiadiazole core was found to enhance this activity.

Anticancer Activity

Imidazo[2,1-b][1,3,4]thiadiazole derivatives have also been investigated for their anticancer potential. A study demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines including murine leukemia and human T-lymphocyte cells. The structure-activity relationship (SAR) analysis indicated that modifications on the thiadiazole ring significantly influenced the compound's anticancer efficacy .

Quantitative Structure-Activity Relationship (QSAR) Analysis
A QSAR study revealed that the cytotoxicity of these compounds is positively correlated with the number of halogen substituents and negatively correlated with certain steric factors. For example:

DescriptorInfluence on Activity
Number of Cl atomsPositive
Geometric distance between N atomsNegative

Additional Biological Activities

Beyond antimicrobial and anticancer properties, research has also identified antioxidant activities associated with imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds have shown potential in scavenging free radicals and reducing oxidative stress in various biological systems .

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

  • Bromine/Iodine : Electron-withdrawing halogens enhance electrophilicity, improving interactions with nucleophilic residues in target proteins .
  • Methyl Group : Steric hindrance at position 6 may reduce off-target binding, as observed in analogues like 6-methyl derivatives .
    Methodology : Synthesize positional isomers and compare bioactivity profiles using molecular docking (e.g., AutoDock Vina) and pharmacokinetic assays .

Data Contradictions: How to resolve discrepancies in reported anticancer efficacy across studies?

Q. Potential Causes :

  • Purity Variability : Impurities ≥5% (e.g., dehalogenated byproducts) skew bioassay results. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations affect IC₅₀. Standardize protocols per CLSI guidelines .
    Recommendation : Cross-validate findings with orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activation) .

Advanced Computational Integration: Can in silico methods predict novel derivatives with enhanced activity?

Yes , via:

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor binding stability (e.g., with EGFR or PARP-1) .
  • Machine Learning (ML) : Train models on datasets of imidazothiadiazole derivatives to prioritize synthetic targets .
    Case Study : ICReDD’s hybrid approach combines quantum mechanics (QM) for reaction prediction and experimental feedback loops for rapid optimization .

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